Protoescigenin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protoescigenin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird auf seine biologischen Aktivitäten untersucht, darunter sein Potenzial als Immunadjuvans.

Industrie: Es wird bei der Entwicklung pharmazeutischer Präparate und anderer industrieller Anwendungen verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es induziert die Cholesterinsynthese in Endothelzellen, was zu Veränderungen der Zellfunktion und reduzierten Reaktionen auf Entzündungsreize führt . Dies beinhaltet die Hemmung der NFκB-Signaltransduktion und die Herunterregulierung von TNF-α-induzierten Effektorproteinen .

Wirkmechanismus

Target of Action

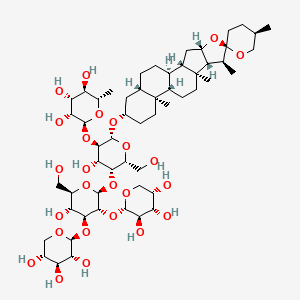

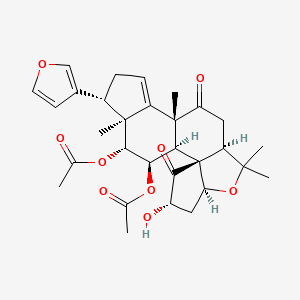

Protoescigenin is the main aglycone of a saponin mixture known as escin, which is derived from the horse chestnut . It is used as a substrate for exploratory chemistry towards selective protection . .

Mode of Action

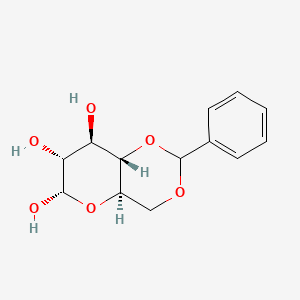

The mode of action of this compound involves its use as a substrate for exploratory chemistry. This process includes selective protection, followed by propargyl ether formation and subsequent condensation with azido-monosaccharides . This results in the formation of novel triazole linked conjugates of the triterpene .

Biochemical Pathways

It is known that the compound is involved in the formation of novel triazole linked conjugates of the triterpene . This suggests that this compound may influence pathways related to the metabolism and function of triterpenes.

Result of Action

The result of this compound’s action is the formation of novel triazole linked conjugates of the triterpene

Action Environment

It is known that this compound is derived from the horse chestnut, suggesting that its natural environment could potentially influence its properties .

Biochemische Analyse

Biochemical Properties

Protoescigenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the hydrolysis of saponins, leading to the formation of various bioactive compounds. This compound also interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to enhance the expression of genes involved in anti-inflammatory responses, thereby reducing inflammation in affected tissues. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation or inhibition of various enzymes, ultimately resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can degrade over time when exposed to certain environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These metabolic pathways include the hydrolysis of saponins and the subsequent formation of triterpenoid aglycones. This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects. This compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with cellular components and the execution of its biological functions .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Protoescigenin kann durch einen zweistufigen chemischen Prozess hergestellt werden, der die kontrollierte Degradation von Escin beinhaltet. Dieser Prozess ergibt eine Mischung aus Olean-12-en-Sapogeninen, aus der this compound isoliert und gereinigt wird . Die Hauptkomponente der Mischung wird in Form ihres entsprechenden Monohydrats isoliert, ohne auf chromatographische Verfahren zurückzugreifen .

Industrielle Produktionsmethoden: In industrieller Umgebung wird this compound durch Hydrolyse von Escin unter sauren und basischen Bedingungen hergestellt. Dieser Prozess reichert die rohe Mischung von Sapogeninen mit this compound an, das dann isoliert und gereinigt wird .

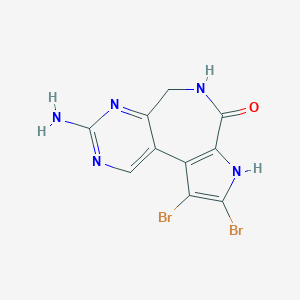

Analyse Chemischer Reaktionen

Arten von Reaktionen: Protoescigenin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, um neue Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, wie z. B. sein Diacetonid und Triazol-verknüpfte Konjugate .

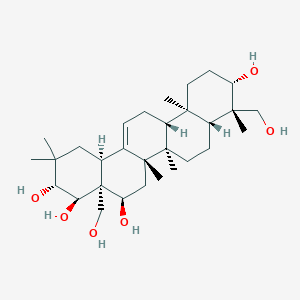

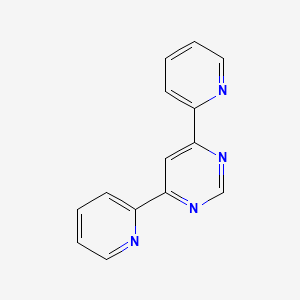

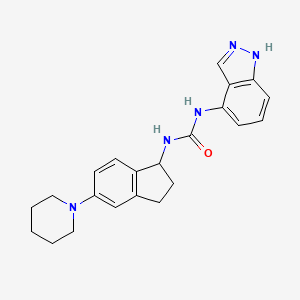

Vergleich Mit ähnlichen Verbindungen

Protoescigenin ist unter den Triterpenoidverbindungen aufgrund seiner spezifischen Struktur und seiner biologischen Aktivitäten einzigartig. Ähnliche Verbindungen sind:

- Barringtogenol C

- Barringtogenol D

- Escigenin

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und therapeutischen Potenzialen .

Eigenschaften

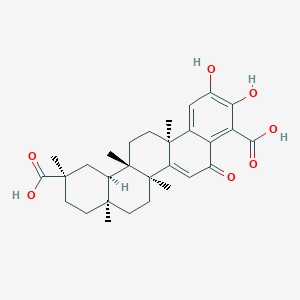

IUPAC Name |

(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLHZZPVLQJKG-JAGYOTNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20853-07-0 | |

| Record name | Protoescigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROTOESCIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1E3059EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one](/img/structure/B1254272.png)

![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)

![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)